molecular formula C5H7ClN2O B3018302 6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1666105-83-4

6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B3018302
CAS No.: 1666105-83-4
M. Wt: 146.57
InChI Key: ANQPCTQQVWTMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications. The compound exhibits various biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted dihydropyrimidinones and their derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydropyrimidin-2(1H)-one: Exhibits similar biological activities but may differ in its reactivity and potency.

    6-Methyl-3,4-dihydropyrimidin-2(1H)-one: Another derivative with comparable properties but distinct structural features.

Uniqueness

6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride stands out due to its unique combination of a methyl group at the 6-position and a hydrochloride salt form, which can enhance its solubility and bioavailability. This makes it a valuable compound in pharmaceutical research and development .

Properties

IUPAC Name

4-methyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4-2-5(8)7-3-6-4;/h2-3H,1H3,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQPCTQQVWTMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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